N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Crystallographic and Molecular Interaction Studies
- Crystal structures of derivatives similar to N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide have been determined, illustrating the role of intermolecular hydrogen bonds and weak C-H···Cl/Br interactions in forming three-dimensional architectures. This research aids in understanding the supramolecular assembly of such compounds (Hazra et al., 2014).
Potential Applications in Pesticides
- New derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to this compound, have been characterized, highlighting their potential as pesticides. This research provides valuable data for the development of new agrochemicals (Olszewska et al., 2008).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- The synthesis of derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, including molecules structurally related to this compound, has shown potential anticancer, anti-inflammatory, and analgesic activities. This indicates that such compounds could be further developed into therapeutic agents (Rani et al., 2014).
Molecular Conformations and Supramolecular Assembly
- The study of halogenated N,2-diarylacetamides, which include compounds like this compound, provides insights into their molecular conformations and supramolecular assembly. This research is crucial for the design of materials with specific physical properties (Nayak et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-11-4-6-13(7-5-11)17-14(18)9-10-2-1-3-12(16)8-10/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMKXUDJSFDQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808042 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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